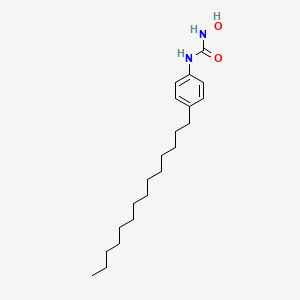![molecular formula C13H16N4O B14265478 N-[4-(1H-Imidazol-5-yl)phenyl]-N'-propan-2-ylurea CAS No. 135745-47-0](/img/structure/B14265478.png)
N-[4-(1H-Imidazol-5-yl)phenyl]-N'-propan-2-ylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(1H-Imidazol-5-yl)phenyl]-N’-propan-2-ylurea is a compound that features an imidazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms
Méthodes De Préparation
The synthesis of N-[4-(1H-Imidazol-5-yl)phenyl]-N’-propan-2-ylurea typically involves the formation of the imidazole ring followed by the attachment of the phenyl and propan-2-ylurea groups. Common synthetic routes include:
Debus-Radziszewski synthesis: This method involves the condensation of glyoxal, ammonia, and an aldehyde.
Wallach synthesis: This method involves the oxidation of imidazolines.
Industrial production methods: These methods often involve the use of high-throughput techniques and optimized reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
N-[4-(1H-Imidazol-5-yl)phenyl]-N’-propan-2-ylurea undergoes various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions, leading to the formation of imidazole N-oxides.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The phenyl group can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles for substitution reactions . Major products formed from these reactions include imidazole N-oxides, reduced imidazole derivatives, and substituted phenyl derivatives .
Applications De Recherche Scientifique
N-[4-(1H-Imidazol-5-yl)phenyl]-N’-propan-2-ylurea has several scientific research applications:
Mécanisme D'action
The mechanism of action of N-[4-(1H-Imidazol-5-yl)phenyl]-N’-propan-2-ylurea involves its interaction with specific molecular targets and pathways. The imidazole ring can bind to metal ions and enzymes, affecting their activity . This binding can lead to the inhibition or activation of various biochemical pathways, depending on the specific target .
Comparaison Avec Des Composés Similaires
N-[4-(1H-Imidazol-5-yl)phenyl]-N’-propan-2-ylurea can be compared with other imidazole-containing compounds such as:
Clemizole: An antihistaminic agent.
Omeprazole: An antiulcer agent.
Metronidazole: An antibacterial and antiprotozoal agent.
What sets N-[4-(1H-Imidazol-5-yl)phenyl]-N’-propan-2-ylurea apart is its unique combination of the imidazole ring with the phenyl and propan-2-ylurea groups, which imparts distinct chemical and biological properties .
Propriétés
Numéro CAS |
135745-47-0 |
|---|---|
Formule moléculaire |
C13H16N4O |
Poids moléculaire |
244.29 g/mol |
Nom IUPAC |
1-[4-(1H-imidazol-5-yl)phenyl]-3-propan-2-ylurea |
InChI |
InChI=1S/C13H16N4O/c1-9(2)16-13(18)17-11-5-3-10(4-6-11)12-7-14-8-15-12/h3-9H,1-2H3,(H,14,15)(H2,16,17,18) |
Clé InChI |
VFXKMLUWJQORFX-UHFFFAOYSA-N |
SMILES canonique |
CC(C)NC(=O)NC1=CC=C(C=C1)C2=CN=CN2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-chloro-5-hydroxy-1H-pyrido[2,3-b]pyrazine-2,3-dione](/img/structure/B14265398.png)
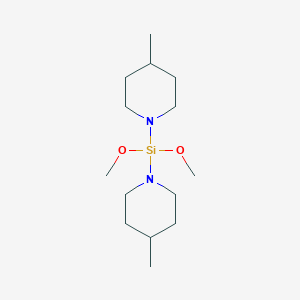
silane](/img/structure/B14265414.png)
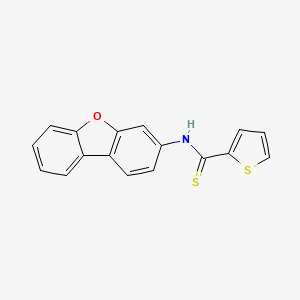
![Ethyl 3-[(methanesulfonyl)oxy]butanoate](/img/structure/B14265434.png)
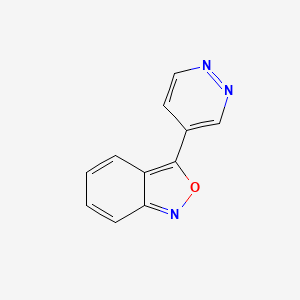
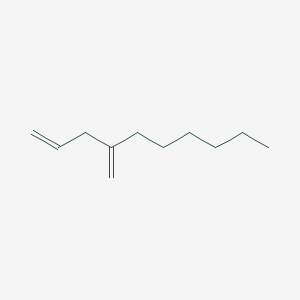
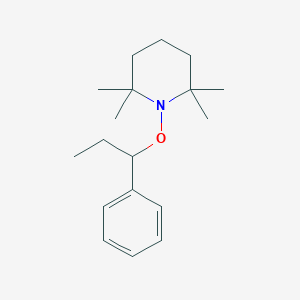
![2,2-Dimethyl-2H-pyrano[2,3-f]quinoline](/img/structure/B14265452.png)
![4H-1,2,3-Triazino[5,4-b]indol-4-one, 1,5-dihydro-](/img/structure/B14265458.png)
![(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-3-(4-phosphonooxyphenyl)propanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoic acid](/img/structure/B14265466.png)

![2-(4-Hexylphenyl)-5-[(6-methyloctyl)oxy]pyrazine](/img/structure/B14265485.png)
